Glyceryl tri(octanoate-2,2-D2)

Description

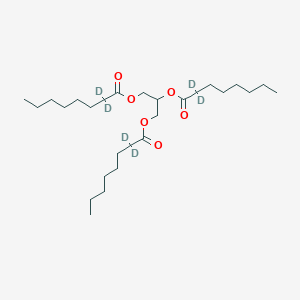

Glyceryl tri(octanoate-2,2-D2) is a deuterated triglyceride in which all three fatty acid chains are octanoate (caprylic acid) with deuterium atoms substituted at the 2,2 positions of the octanoate moieties. This compound is structurally analogous to non-deuterated glyceryl trioctanoate (trioctanoin), a medium-chain triglyceride (MCT) widely used in nutritional and pharmaceutical applications. The deuterium labeling enables its use as a stable isotope tracer in metabolic studies, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS)-based analyses, providing insights into lipid metabolism and analytical method validation .

Properties

Molecular Formula |

C27H50O6 |

|---|---|

Molecular Weight |

476.7 g/mol |

IUPAC Name |

2,3-bis(2,2-dideuteriooctanoyloxy)propyl 2,2-dideuteriooctanoate |

InChI |

InChI=1S/C27H50O6/c1-4-7-10-13-16-19-25(28)31-22-24(33-27(30)21-18-15-12-9-6-3)23-32-26(29)20-17-14-11-8-5-2/h24H,4-23H2,1-3H3/i19D2,20D2,21D2 |

InChI Key |

VLPFTAMPNXLGLX-CNUDEFASSA-N |

Isomeric SMILES |

[2H]C([2H])(CCCCCC)C(=O)OCC(COC(=O)C([2H])([2H])CCCCCC)OC(=O)C([2H])([2H])CCCCCC |

Canonical SMILES |

CCCCCCCC(=O)OCC(COC(=O)CCCCCCC)OC(=O)CCCCCCC |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The principal synthetic route involves the esterification of glycerol with 2,2-dideuteriooctanoic acid. This process is a typical esterification reaction catalyzed by acid or base catalysts, often under controlled temperature and solvent conditions to optimize yield and purity.

Detailed Synthesis Procedure

-

- Glycerol (pharmaceutical grade)

- 2,2-dideuteriooctanoic acid (deuterium-labeled octanoic acid)

Catalysts :

Acid catalysts such as concentrated sulfuric acid or solid base catalysts may be used depending on the method. For example, supported solid base catalysts have been reported in analogous triglyceride syntheses.Reaction Conditions :

The esterification typically occurs at elevated temperatures (e.g., 100–180°C) with stirring to ensure homogeneity. Reaction times vary from several hours to a day depending on catalyst and temperature.-

- Mix glycerol with 2,2-dideuteriooctanoic acid in a molar ratio suitable for complete esterification (usually 1:3).

- Add catalyst (acidic or basic) to initiate the esterification.

- Heat the mixture under reflux or in a sealed reactor to maintain temperature and prevent loss of volatile components.

- Monitor the reaction progress by analytical techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

- Upon completion, neutralize the catalyst if acidic, and purify the product by washing, filtration, and vacuum distillation to remove water and unreacted starting materials.

Analogous Preparation Insights from Related Triglycerides

While specific detailed protocols for Glyceryl tri(octanoate-2,2-D2) are limited, preparation methods for similar triglycerides like glyceryl triacetate and tricaprylin provide useful insights:

Glyceryl triacetate Preparation :

A patented method uses a catalyst prepared by mixing concentrated sulfuric acid with activated carbon, followed by reaction with glycerol and acetic acid at 100°C for 20 hours. The product is purified by decolorization with activated carbon, neutralization with sodium carbonate, and dehydration under steam pressure.Tricaprylin (Glyceryl trioctanoate) Preparation :

Industrial methods involve reacting n-octanoic acid with glycerol under nitrogen atmosphere in the presence of a supported solid base catalyst. Washing with purified water, vacuum distillation to remove water, and filtration follow to yield the product.

Given Glyceryl tri(octanoate-2,2-D2) is a deuterium-labeled analog, the same methodology applies but using 2,2-dideuteriooctanoic acid in place of n-octanoic acid.

Analytical and Purification Techniques

Thin Layer Chromatography (TLC) :

Used to monitor reaction progress and isolate triacylglycerol fractions using solvent systems like hexane/diethyl ether/acetic acid.Gas Chromatography (GC) :

Fatty acid methyl esters (FAMEs) analysis after methylation to confirm incorporation of deuterated fatty acids.High-Performance Liquid Chromatography (HPLC) :

Employed with evaporative light scattering detection (ELSD) to analyze triacylglycerol composition and purity.Vacuum Distillation :

Removes water and volatile impurities post-reaction to increase purity.Neutralization and Decolorization :

Neutralizing acidic catalysts with sodium carbonate and removing color impurities with activated carbon ensure product quality.

Summary Table of Preparation Parameters

| Parameter | Typical Range / Value | Notes |

|---|---|---|

| Glycerol to acid ratio | 1:3 molar ratio | Stoichiometric for full esterification |

| Catalyst type | Acidic (e.g., H2SO4) or solid base catalyst | Catalyst choice affects reaction rate and purity |

| Reaction temperature | 100–180°C | Higher temps accelerate reaction |

| Reaction time | 18–25 hours | Depends on catalyst and temperature |

| Atmosphere | Nitrogen or inert gas | Prevent oxidation |

| Purification | Washing, neutralization, vacuum distillation | Removes catalyst and byproducts |

Research Findings and Applications

Deuterium labeling at the 2,2-positions of octanoate chains allows detailed metabolic tracing in biochemical studies.

The synthetic method enables high purity (>99%) and high yield (up to 96% in analogous triglyceride syntheses).

The compound serves as a reference standard in analytical chemistry and is useful in pharmacokinetic studies involving medium-chain triglycerides.

Chemical Reactions Analysis

Types of Reactions

Glyceryl tri(octanoate-2,2-D2) undergoes various chemical reactions, including:

Hydrolysis: The ester bonds in glyceryl tri(octanoate-2,2-D2) can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of glycerol and deuterated octanoic acid.

Transesterification: This reaction involves the exchange of the ester groups with another alcohol, typically in the presence of a catalyst such as sodium methoxide or potassium hydroxide.

Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products, depending on the reaction conditions and the oxidizing agent used.

Common Reagents and Conditions

Hydrolysis: Water, acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) catalyst.

Transesterification: Alcohol (e.g., methanol), sodium methoxide or potassium hydroxide catalyst.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Major Products Formed

Hydrolysis: Glycerol and deuterated octanoic acid.

Transesterification: New esters and glycerol.

Oxidation: Various oxidation products depending on the specific reaction conditions.

Scientific Research Applications

Pharmaceutical Applications

Glyceryl tri(octanoate-2,2-D2) is primarily investigated for its role as a drug delivery system. Its unique structure allows for the encapsulation of bioactive compounds, enhancing their stability and bioavailability.

Drug Delivery Systems

- Targeted Release : Research indicates that glyceryl esters can be engineered to release drugs in a controlled manner. For instance, studies have shown that glyceryl tri(octanoate) can facilitate the targeted release of therapeutic agents in specific tissues or cells, which is crucial for minimizing side effects and maximizing drug efficacy .

- Enhanced Absorption : The compound has been noted for improving the absorption of poorly soluble drugs. By forming microemulsions or lipid nanoparticles, it enhances the solubility and permeability of active pharmaceutical ingredients (APIs) across biological membranes .

Anti-Cancer Research

Recent studies have explored the use of glyceryl tri(octanoate-2,2-D2) in cancer therapies. Its ability to encapsulate chemotherapeutic agents allows for localized delivery to tumor sites, potentially increasing treatment efficacy while reducing systemic toxicity .

Cosmetic Applications

In the cosmetics industry, glyceryl tri(octanoate-2,2-D2) serves as an emulsifier and skin conditioning agent.

Emulsification Properties

- Stabilizing Formulations : The compound is effective in stabilizing oil-in-water emulsions, which are common in lotions and creams. Its emulsifying properties help maintain product consistency and enhance sensory attributes such as spreadability and skin feel .

Skin Penetration Enhancer

- Transdermal Delivery : Studies have demonstrated that glyceryl esters can enhance the penetration of active ingredients through the skin barrier. This property is particularly useful in formulations aimed at delivering anti-aging compounds or therapeutic agents directly to the skin .

Nutritional Science

Glyceryl tri(octanoate-2,2-D2) is also being studied for its potential benefits in nutritional formulations.

Medium-Chain Triglycerides (MCTs)

As a medium-chain triglyceride, glyceryl tri(octanoate-2,2-D2) provides a rapid source of energy due to its quick absorption and metabolism. It is being explored as a dietary supplement for individuals with specific metabolic disorders or those requiring quick energy sources .

Gut Health

Research indicates that MCTs may play a role in enhancing gut health by promoting the growth of beneficial gut bacteria and improving nutrient absorption . This could have implications for formulations aimed at improving digestive health.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Drug Delivery | Demonstrated improved bioavailability of encapsulated APIs using glyceryl tri(octanoate) in lipid nanoparticles. |

| Study 2 | Cancer Therapy | Showed targeted release of chemotherapeutics with reduced side effects when using glyceryl esters as carriers. |

| Study 3 | Cosmetic Formulation | Confirmed enhanced skin penetration of active ingredients when formulated with glyceryl tri(octanoate). |

Mechanism of Action

The mechanism of action of glyceryl tri(octanoate-2,2-D2) involves its rapid absorption and conversion into energy. In biological systems, the compound is hydrolyzed by lipases to release deuterated octanoic acid and glycerol. The deuterated octanoic acid is then transported to the mitochondria, where it undergoes beta-oxidation to produce acetyl-CoA, which enters the citric acid cycle to generate energy. The presence of deuterium atoms can provide insights into the metabolic pathways and reaction mechanisms involved.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural and functional differences between glyceryl tri(octanoate-2,2-D2) and related triglycerides:

| Compound | Fatty Acid Chain(s) | Chain Length | Deuteration | Primary Applications | Key Properties |

|---|---|---|---|---|---|

| Glyceryl tri(octanoate-2,2-D2) | Octanoate (C8:0) | Medium (C8) | 2,2-D2 | Metabolic tracing, analytical internal standard | High stability, isotope-enabled tracking |

| Glyceryl tri(hexadecanoate-2,2-D2) | Hexadecanoate (C16:0) | Long (C16) | 2,2-D2 | GC-MS internal standard, algal lipid analysis | 84–95% recovery in matrix, freeze-thaw stable |

| Glyceryl trioleate | Oleate (C18:1) | Long (C18) | None | VLDL studies, lipid metabolism research | Unsaturated, liquid at room temperature |

| Glyceryl Tri(2-ethylhexanoate) | 2-Ethylhexanoate (branched) | Medium (C8) | None | Industrial lubricants, cosmetics | Branched structure, low viscosity |

| Triolein | Oleate (C18:1) | Long (C18) | None | Food additives, lipid digestion studies | High unsaturation, prone to oxidation |

Notes:

- Chain Length: Medium-chain triglycerides (MCTs) like glyceryl trioctanoate are rapidly absorbed and metabolized compared to long-chain triglycerides (LCTs) such as glyceryl trioleate .

- Deuteration: Deuterated analogs (e.g., glyceryl tri(hexadecanoate-2,2-D2)) exhibit similar physicochemical properties to non-deuterated forms but enable precise tracking in complex matrices. Recovery rates for deuterated compounds in algal matrices range from 84–95%, with stability over 24 hours at 23°C and through freeze-thaw cycles .

- Branching vs. Linear Chains: Branched triglycerides like glyceryl Tri(2-ethylhexanoate) exhibit lower viscosity and different solubility profiles compared to linear-chain analogs .

Analytical Performance

Deuterated triglycerides are critical in analytical workflows:

- Glyceryl tri(hexadecanoate-2,2-D2) serves as an internal standard in GC-MS for quantifying glycerolipids in algae, with calibration curves showing 1/x weighting and accuracy within ±20% .

- Glyceryl tri(octanoate-2,2-D2) is hypothesized to perform similarly in MCT-focused studies, though its shorter chain length may reduce retention times in chromatographic methods compared to C16 analogs.

Stability and Metabolic Behavior

- Stability: Deuterated triglycerides show minimal degradation in benchtop (24-hour stability) and freeze-thaw conditions. For example, glyceryl tri(hexadecanoate-2,2-D2) retains 88–90% recovery after three freeze-thaw cycles .

- Metabolism: MCTs like trioctanoate are rapidly oxidized in the liver, whereas LCTs (e.g., triolein) undergo lymphatic absorption. exogenous lipids in tracer studies .

Q & A

Basic: How to prepare and standardize glyceryl tri(octanoate-2,2-D2) for quantitative GC-MS analysis?

Methodological Answer:

Glyceryl tri(octanoate-2,2-D2) is typically prepared as a deuterated internal standard (IS) for lipid quantification. To standardize:

- Stock Solutions : Dissolve the compound in methanol/chloroform (4:1, v/v) to achieve a 10.0 mM stock solution. Verify stability at room temperature (23°C) for 24 hours and through three freeze-thaw cycles (recoveries ≥84%) .

- Calibration Curves : Prepare seven non-zero calibrators (0.500–500 μM) with dual ISs (e.g., tridecanoic-2,2-D2 acid for free fatty acids and glyceryl tri(hexadecanoate-2,2-D2) for glycerolipids). Use 1/x weighting for linear regression to account for heteroscedasticity .

- QC Samples : Include low-, mid-, and high-concentration quality controls (QCs) in algal or solvent matrices to validate intra-/inter-assay precision (CV ≤20%) and accuracy (RE ≤±20%) .

Advanced: How to resolve discrepancies in recovery rates during lipid extraction using glyceryl tri(octanoate-2,2-D2)?

Methodological Answer:

Recovery inconsistencies often arise from matrix effects or incomplete extraction. Mitigate these by:

- Surrogate Analytes : Use deuterated analogs (e.g., pentadecanoic-2,2-D2 acid) to mimic endogenous lipids and quantify matrix effects. If recoveries fall below 80%, adjust extraction solvents (e.g., methanol/chloroform ratios) or sonication time .

- Normalization : Apply IS-normalized matrix factors (MFs) to correct for ion suppression/enhancement. For glyceryl tri(octanoate-2,2-D2), MFs should remain within 0.96–1.03 to confirm negligible matrix interference .

- Fractionation : Separate free fatty acids and glycerolipids before derivatization to reduce cross-contamination and improve recovery specificity .

Basic: What stability protocols are recommended for glyceryl tri(octanoate-2,2-D2) in lipidomics workflows?

Methodological Answer:

Stability is critical for reproducible results:

- Short-Term : Stock solutions and QCs are stable for 24 hours at 23°C (recoveries: 84–95%). Use amber vials to prevent photodegradation .

- Long-Term : Store at −80°C with <10% degradation over three freeze-thaw cycles. Monitor via parallel QC analyses .

- Autosampler Stability : Post-preparative samples (e.g., FAMEs) are stable for 24 hours at 23°C, ensuring reliable GC-MS batch processing .

Advanced: How to design a CCD-based optimization study for deuterated lipid formulations?

Methodological Answer:

Central Composite Design (CCD) is ideal for multi-variable optimization:

- Variables : Select factors like drug-to-lipid ratio (A), surfactant concentration (B), and cosurfactant level (C). For glyceryl tri(octanoate-2,2-D2), prioritize lipid-phase compatibility .

- Responses : Measure particle size (Y1) and encapsulation efficiency (Y2). Use desirability functions to balance trade-offs (e.g., smaller particles vs. higher drug loading) .

- Validation : Replicate optimized batches (F1-F3) and validate via TEM/DLS to confirm reproducibility. Include deuterated analogs to track lipid degradation .

Basic: How to validate analytical methods for deuterated glycerolipids in complex matrices?

Methodological Answer:

Validation requires:

- Linearity : Achieve R² ≥0.99 across 0.500–500 μM. Use dual ISs for free fatty acids and glycerolipids to correct injection variability .

- LLOQ : Define the lower limit of quantification as the lowest concentration with ≤20% CV/RE. For glyceryl tri(octanoate-2,2-D2), LLOQ is typically 0.600 μM in algal matrices .

- Robustness : Test column temperatures (±5°C) and derivatization times (±10%) to ensure method resilience .

Advanced: How to interpret kinetic isotope effects (KIEs) in metabolic studies involving glyceryl tri(octanoate-2,2-D2)?

Methodological Answer:

Deuterium’s KIE (kH/kD ~6–10) can alter metabolic rates:

- Control Experiments : Compare deuterated vs. non-deuterated analogs in in vitro assays (e.g., lipase hydrolysis). Use LC-MS to track metabolite ratios (e.g., octanoate-D2 vs. octanoate) .

- Data Contradictions : If deuterated lipids show unexpected persistence, assess enzyme binding affinity via molecular docking or isotopic tracing .

- Statistical Models : Apply Michaelis-Menten kinetics with isotopic correction factors to reconcile rate discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.